(R)-4-Benzyloxy-1,2-butanediol

Vue d'ensemble

Description

Molecular Structure Analysis

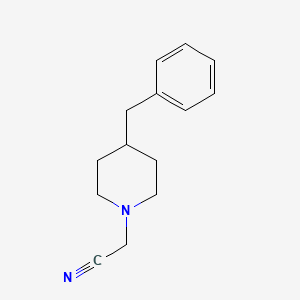

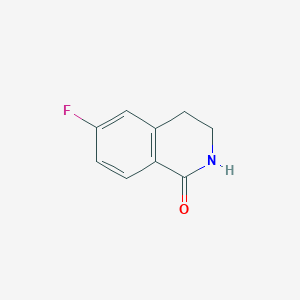

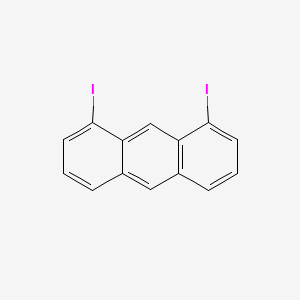

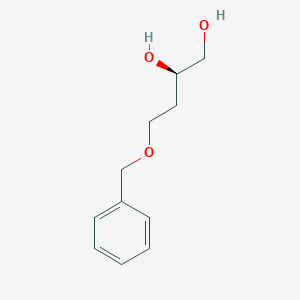

The molecular formula of “®-4-Benzyloxy-1,2-butanediol” is C11H16O3 . Its molecular weight is 196.25 g/mol .Physical And Chemical Properties Analysis

“®-4-Benzyloxy-1,2-butanediol” is a colorless to light yellow clear liquid . It has a specific rotation of +21.0 to +25.0 deg (C=5, EtOH) . Its boiling point is 168 °C/4 mmHg . The refractive index is 1.53 .Applications De Recherche Scientifique

Chiral Building Blocks for Synthesis

- (R)-4-Benzyloxy-1,2-butanediol and its derivatives serve as chiral building blocks for the synthesis of pheromones and other enantioselective compounds. For instance, its transformation into various intermediates has been explored for the enantiosynthesis of pheromones, highlighting its versatility in organic synthesis (Izquierdo et al., 2001).

Biocatalytic Processes and Biosynthesis

- The compound plays a crucial role in biocatalytic processes, particularly in the autotrophic production of (R)-1,3-butanediol, showcasing its potential in green chemistry and the synthesis of value-added products from CO2 (Gascoyne et al., 2021).

Metabolic Engineering for Industrial Compounds

- Through metabolic engineering, microorganisms such as Escherichia coli have been optimized to directly produce 1,4-butanediol, demonstrating the feasibility of renewable production of this important industrial compound from biomass-derived sugars (Yim et al., 2011).

Development of New Biocatalysts

- Research has also focused on isolating and characterizing new strains of microorganisms capable of converting substrates into (R)-1,3-butanediol with high efficiency and stereospecificity, which is crucial for pharmaceutical applications (Zheng et al., 2012).

Renewable Chemicals and Fuel Additives

- The transformation of (R)-4-Benzyloxy-1,2-butanediol into various compounds has implications for the production of renewable gasoline, solvents, and fuel additives, indicating its potential impact on sustainable energy solutions (Harvey et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

(2R)-4-phenylmethoxybutane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O3/c12-8-11(13)6-7-14-9-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRPDIKPMQUOSL-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COCCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COCC[C@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448037 | |

| Record name | (R)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-4-Benzyloxy-1,2-butanediol | |

CAS RN |

86990-91-2 | |

| Record name | (R)-4-Benzyloxy-1,2-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.